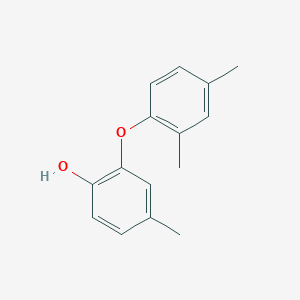
2-(2,4-Dimethylphenoxy)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenoxy)-4-methylphenol is an organic compound with a complex structure that includes phenol and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-4-methylphenol typically involves the reaction of 2,4-dimethylphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify the activity of enzymes and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: A simpler compound with similar phenol functionality but lacking the ether group.
4-Methylphenol: Another related compound with a single methyl group on the phenol ring.
Uniqueness
2-(2,4-Dimethylphenoxy)-4-methylphenol is unique due to its combination of phenol and ether groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This structural complexity also contributes to its diverse applications in scientific research and industry.
Properties
CAS No. |
62156-73-4 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-5-7-14(12(3)8-10)17-15-9-11(2)4-6-13(15)16/h4-9,16H,1-3H3 |
InChI Key |
MGLXFSCXGGKXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















